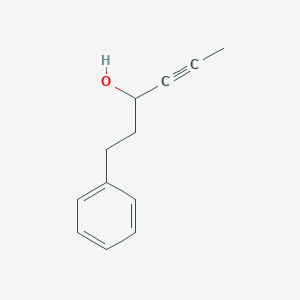

1-Phenyl-4-hexyn-3-OL

描述

The compound 1-Phenyl-4-hexyn-3-ol is a member of the aryl-substituted alkynol family. scbt.com Its structure, featuring a phenyl group, a hydroxyl group, and a carbon-carbon triple bond, makes it a molecule of interest in the field of organic synthesis. scbt.comcymitquimica.com The presence of these distinct functional groups in a conjugated system provides unique steric and electronic properties, influencing its reactivity and potential applications as a building block for more complex molecules. scbt.com

| Property | Value |

| CAS Number | 184577-40-0 |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| Purity | ≥98% |

Data sourced from Santa Cruz Biotechnology. scbt.com

Structure

3D Structure

属性

IUPAC Name |

1-phenylhex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWNTYACJOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635997 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184577-40-0 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenyl 4 Hexyn 3 Ol

Established Synthetic Routes to 1-Phenyl-4-hexyn-3-OL

The synthesis of propargylic alcohols such as this compound is dominated by the formation of a carbon-carbon bond between an alkyne and a carbonyl-containing fragment. The following sections describe the most well-established methods to achieve this transformation.

Condensation Reactions in this compound Synthesis

While aldol-type condensation reactions, which involve the reaction of an enolate with a carbonyl compound, are a fundamental tool for C-C bond formation, their direct application for the synthesis of this compound is not widely documented. Theoretically, the synthesis could be envisioned through the reaction of an appropriate metal acetylide (acting as an enolate equivalent) with an aldehyde. However, organometallic addition reactions, particularly those involving Grignard reagents, are the more direct and commonly employed strategy for synthesizing propargylic alcohols of this nature.

Grignard Reagent Applications in Alkynol Formation

The Grignard reaction is a highly effective and versatile method for preparing propargylic alcohols. wvu.edusigmaaldrich.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone. leah4sci.comlibretexts.org The synthesis of this compound can be achieved via two primary Grignard pathways, which are retrosynthetically distinct.

The first pathway involves the reaction of phenylethynylmagnesium halide with butanal. In this approach, the Grignard reagent is prepared from phenylacetylene (B144264) and an alkylmagnesium halide. This nucleophile then attacks the carbonyl carbon of butanal. The second pathway utilizes the reaction between 1-butynylmagnesium halide, prepared from 1-butyne, and benzaldehyde. acs.org In both cases, the reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product. libretexts.org

The general mechanism involves the Grignard reagent attacking the carbonyl carbon, leading to a tetrahedral intermediate which, upon acidic workup, yields the alcohol. wvu.edu

Table 1: Grignard Synthesis Pathways for this compound

| Pathway | Alkynyl Component | Carbonyl Component | Resulting Product |

|---|---|---|---|

| 1 | Phenylethynylmagnesium halide | Butanal | This compound |

| 2 | 1-Butynylmagnesium halide | Benzaldehyde | This compound |

Palladium-Mediated Reactions for Alkynol Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions like the Sonogashira coupling, which forms a C(sp)–C(sp²) bond. acs.orgorganic-chemistry.org While the standard Sonogashira reaction is not a direct method for synthesizing propargylic alcohols from aldehydes, related palladium-catalyzed methodologies have been developed. These methods often involve the coupling of terminal alkynes with aryl or vinyl halides. rsc.org

Some advanced protocols utilize palladium to catalyze the addition of propargylic species to carbonyls. For instance, propargylic esters can react with aldehydes in the presence of a Pd(0) catalyst and a transmetalating agent like diethylzinc (B1219324) to generate homopropargylic alcohols. arkat-usa.org Other research has focused on the palladium-catalyzed C-C bond cleavage of primary propargyl alcohols to generate diarylacetylenes, demonstrating the diverse reactivity of these systems under palladium catalysis. rsc.org However, for the direct synthesis of this compound, palladium-mediated reactions are less common than Grignard-type additions and often involve multi-component or domino reactions rather than a single synthetic step from simple precursors. mdpi.comdiva-portal.org

Stereoselective Synthesis of this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. Achieving high stereoselectivity is critical in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

To synthesize a specific enantiomer of this compound, asymmetric synthesis techniques can be applied to the established Grignard reaction. This can be accomplished by:

Using a chiral catalyst or ligand: A chiral ligand can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that influences the direction of nucleophilic attack on the aldehyde.

Employing a chiral auxiliary: A chiral auxiliary can be temporarily attached to either the aldehyde or the alkyne, guiding the Grignard addition to one face of the carbonyl, before being cleaved to yield the enantiomerically enriched alcohol.

Asymmetric reduction: An alternative route involves the asymmetric reduction of the corresponding ketone, 1-phenyl-4-hexyn-3-one (B23543), using a chiral reducing agent or catalyst to selectively form one enantiomer of the alcohol.

Novel Approaches and Mechanistic Investigations in this compound Synthesis

While the synthesis of this compound itself relies on established methods, research into the reactivity of its isomers provides insight into novel catalytic transformations.

Gold-Catalyzed Rearrangements to Form Related Enones from 1-Phenyl-1-hexyn-3-ol

A significant area of research involves the gold-catalyzed rearrangement of propargylic alcohols. Specifically, the isomer of the title compound, 1-phenyl-1-hexyn-3-ol , undergoes a Meyer-Schuster rearrangement to form α,β-unsaturated ketones. This reaction is catalyzed by a gold(I) complex, which acts as a potent π-acid to activate the alkyne functionality.

The reaction proceeds under mild conditions and is significantly more efficient and less toxic than traditional methods that use strong acids or mercury catalysts. The gold(I) catalyst, often stabilized by a phosphine (B1218219) ligand such as triphenylphosphine, coordinates to the alkyne, facilitating a 1,3-hydroxyl shift to form an allene (B1206475) intermediate. This intermediate then tautomerizes to the more stable conjugated enone product, yielding a mixture of cis- and trans-isomers of 1-phenylhex-2-en-1-one .

Table 2: Gold-Catalyzed Meyer-Schuster Rearrangement of 1-Phenyl-1-hexyn-3-ol

| Parameter | Details |

|---|---|

| Starting Material | 1-Phenyl-1-hexyn-3-ol |

| Catalyst | PPh3AuNTf2 (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide) |

| Solvent | Toluene (B28343) |

| Conditions | Heating (e.g., 60 °C) |

| Reaction Type | Meyer-Schuster Rearrangement |

| Product(s) | cis- and trans-1-Phenylhex-2-en-1-one |

Hydrosilylation Reactions Involving Propargyl Alcohols

Hydrosilylation of propargyl alcohols, including structures analogous to this compound, is a significant transformation that typically involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is commonly catalyzed by transition metal complexes, particularly those based on platinum and rhodium. mdpi.comacs.org

The mechanism of platinum-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism. mdpi.com This process generally includes:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the alkyne to the resulting metal-silyl-hydride complex.

Migratory insertion of the alkyne into either the metal-hydride or metal-silyl bond.

Reductive elimination to release the vinylsilane product and regenerate the catalyst.

For internal propargyl alcohols, a key challenge is controlling the regioselectivity of the hydrosilylation. Recent research has shown that the use of specialized silanes, such as those containing a glycidyl (B131873) group, can direct the regioselectivity of the reaction. chemrxiv.orgchemrxiv.org The hydroxyl group of the propargyl alcohol can form an intermolecular hydrogen bond with the epoxide oxygen of the glycidyl silane (B1218182). This interaction is believed to orient the substrate, catalyst, and silane in a way that favors the formation of the β-(E)-silylalkene product with high regioselectivity. chemrxiv.orgchemrxiv.org

Density functional theory (DFT) calculations support the role of this hydrogen bonding in lowering the activation energy for the desired hydroplatination pathway over the competing silaplatination pathway. chemrxiv.org The structure of the silane is crucial; silanes lacking the epoxide moiety result in a mixture of regioisomers. chemrxiv.org

Table 1: Effect of Silane Structure on Regioselectivity of Hydrosilylation

| Silane Structure | Regioselectivity (β-E : other isomers) | Yield (%) | Reference |

| Glycidyldiphenylsilane | >95:5 | 85 | chemrxiv.org |

| Triethylsilane | Mixture | - | chemrxiv.org |

| Silane without epoxide | Mixture | - | chemrxiv.org |

This table illustrates the directing effect of the glycidyl group in achieving high regioselectivity in the hydrosilylation of internal propargyl alcohols.

Isomerization Reactions of Alkynols

Secondary propargylic alcohols like this compound can undergo isomerization to form α,β-unsaturated ketones (enones). acs.org This transformation is a highly atom-economical method for synthesizing these valuable building blocks. acs.org The reaction is often catalyzed by transition metal complexes, including those of rhodium, ruthenium, iridium, and palladium. acs.org

One effective method involves the use of a cationic rhodium(I)/BINAP complex. acs.org Mechanistic studies suggest that this isomerization proceeds through intramolecular 1,3- and 1,2-hydrogen migrations. acs.org The reaction can also be performed asymmetrically, leading to a kinetic resolution of the racemic propargylic alcohol. acs.org

Another approach to isomerization involves treating the propargylic alcohol with a base. For electron-deficient propargylic alcohols, a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (B87167) (DMSO) can effectively catalyze the isomerization to the corresponding E-enone. acs.orgorganic-chemistry.org

Furthermore, secondary propargylic alcohols can be converted into other isomers, such as allenic bromides, under Appel-type reaction conditions (CBr₄ and PPh₃). The reaction pathway is dependent on the substituent at the propargylic position. Aryl-substituted propargylic alcohols tend to form allenic bromides via an SN2' pathway, while alkyl-substituted ones yield propargylic bromides through an SN2 mechanism. organic-chemistry.orgthieme-connect.com

Table 2: Catalyst Systems for Isomerization of Secondary Propargylic Alcohols

| Catalyst System | Product Type | Key Features | Reference |

| Cationic Rhodium(I)/BINAP | α,β-Enone | Proceeds via intramolecular hydrogen migration; allows for kinetic resolution. | acs.org |

| DABCO in DMSO | E-Enone | Mild conditions for electron-deficient substrates. | acs.org |

| CBr₄ / PPh₃ | Allenic or Propargylic Bromide | Product selectivity depends on the substrate's substituent (aryl vs. alkyl). | organic-chemistry.org |

| Palladium(II) acetate (B1210297) / DBU | 1,3-Diarylpropanone | One-pot redox isomerization and chemoselective hydrogenation. | rsc.org |

This table summarizes different catalytic systems and their outcomes in the isomerization of secondary propargylic alcohols.

Chemoenzymatic Strategies for Optically Active Alcohols

The production of enantiomerically pure alcohols is of great interest, particularly for the pharmaceutical industry. utupub.fi Chemoenzymatic methods, which combine chemical and enzymatic steps, offer powerful strategies for obtaining optically active propargylic alcohols.

A common approach is the kinetic resolution of racemic secondary alcohols using lipases. nih.govnih.govdss.go.th Lipases are enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the two. For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) is widely used for the resolution of secondary alcohols, including those with aryl groups. nih.govdss.go.th The choice of solvent and acyl donor can significantly influence the enzyme's activity and enantioselectivity. nih.gov Ionic liquids have been explored as alternative media to enhance the performance of lipase-catalyzed resolutions. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient strategy that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This has been achieved for secondary alcohols using a combination of a lipase and a ruthenium catalyst. acs.org

More recently, biocatalytic cascades have been developed. For example, a racemic propargylic alcohol can first be oxidized to the corresponding ketone using a peroxygenase. Subsequently, the ketone is enantioselectively reduced to the desired (R)- or (S)-alcohol using an appropriate alcohol dehydrogenase (ADH). acs.org This approach allows for the synthesis of either enantiomer from the same racemic starting material by selecting the appropriate ADH. acs.org Whole-cell biocatalysis, using organisms like Candida parapsilosis, has also been employed for the deracemization of propargylic alcohols to yield optically pure products with high enantiomeric excess. researchgate.net

Table 3: Chemoenzymatic Methods for Enantiopure Propargylic Alcohols

| Method | Enzyme(s) / Catalyst(s) | Key Outcome | Reference |

| Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Separation of enantiomers, yielding one enantiomer as the alcohol and the other as an ester. | dss.go.th |

| Dynamic Kinetic Resolution | Lipase + Ruthenium catalyst | Quantitative conversion of racemate to a single enantiopure product. | acs.org |

| Oxidation-Reduction Cascade | Peroxygenase + Alcohol Dehydrogenase (ADH) | Synthesis of either (R)- or (S)-alcohol from the racemate by choosing the appropriate ADH. | acs.org |

| Whole-Cell Deracemization | Candida parapsilosis ATCC 7330 | Direct conversion of racemic alcohol to a single enantiopure alcohol. | researchgate.net |

This table outlines various chemoenzymatic strategies for accessing enantiomerically pure propargylic alcohols.

By-product Formation and Control in this compound Synthesis

The synthesis of this compound, often achieved via the addition of a propargylic organometallic reagent to an aldehyde, can be accompanied by the formation of by-products. A common route involves the reaction of a Grignard reagent, such as prop-1-ynylmagnesium bromide, with an appropriate aldehyde.

A significant challenge in using propargylic Grignard reagents is controlling the regioselectivity of the addition to carbonyl compounds. These reagents exist in a rapid equilibrium between the propargylic and allenic forms. thieme-connect.de This can lead to the formation of two isomeric products: the desired homopropargylic alcohol (from α-addition) and the allenic alcohol (from γ-addition). The ratio of these products can be influenced by factors such as the substrate and the reaction conditions. thieme-connect.de

Furthermore, the Grignard reagent itself can undergo disproportionation, leading to the formation of dimetalated species, propyne, and allene, which can complicate the reaction mixture. thieme-connect.de In syntheses involving ethynyl (B1212043) Grignard reagents and esters, by-products resulting from multiple additions to the ester or subsequent reactions of the initial product have been observed. For example, in the synthesis of related diynols, by-products like 3,6-dimethyl-1,4,7-octatriyne-3,6-diol have been isolated, arising from the addition of the Grignard reagent to the starting ester. mdpi.com

Control over by-product formation can be achieved by carefully managing the reaction conditions. For instance, using a Barbier-type procedure, where the aldehyde and the propargyl halide are added concurrently to the metal, can minimize the pre-equilibration and disproportionation of the Grignard reagent. thieme-connect.de The choice of metal for the propargylation can also be critical. While magnesium is common, other metals like zinc and indium have been used in Barbier-type reactions, sometimes offering improved yields or operational simplicity. mdpi.com The use of zinc bromide as a catalyst for the formation of propargyl Grignard reagents has been reported as a mercury-free alternative that can provide good selectivity for the propargyl-type product. acs.org

Table 4: Common By-products and Control Strategies

| Reaction Type | Common By-products | Control Strategy | Reference |

| Grignard addition of propargylmagnesium bromide | Allenic alcohol isomer, disproportionation products (allene, propyne) | Barbier-type procedure, use of ZnBr₂ catalyst. | thieme-connect.deacs.org |

| Grignard addition to esters | Products of multiple additions, oligomeric species | Careful control of stoichiometry and reaction temperature. | mdpi.com |

| Sterically hindered Grignard reactions | Enolate (from deprotonation), reduction products | Careful choice of substrates and reaction conditions. | organic-chemistry.org |

This table highlights potential by-products in the synthesis of propargylic alcohols and methods to mitigate their formation.

Stereochemical Aspects and Chirality of 1 Phenyl 4 Hexyn 3 Ol

Enantioselective Synthesis and Resolution Techniques

The preparation of enantiomerically pure 1-phenyl-4-hexyn-3-ol can be approached through either asymmetric synthesis, which directly creates a single enantiomer, or through the resolution of a racemic mixture. Resolution techniques are widely employed to separate the 50:50 mixture of enantiomers produced by conventional achiral synthesis.

A classic and effective method for resolving racemic alcohols is through their conversion into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.orglibretexts.org This process involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid, to form diastereomeric esters. libretexts.org

For example, reacting (±)-1-phenyl-4-hexyn-3-ol with a pure enantiomer of a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam-phthalic acid (CSP acid), would yield a mixture of two diastereomeric esters: (S,R)-ester and (S,S)-ester. mdpi.com Because these diastereomers possess different physical characteristics, such as solubility and melting points, they can be separated using standard laboratory techniques like fractional crystallization or column chromatography. libretexts.org Once separated, each diastereomeric ester is hydrolyzed to cleave the ester bond, yielding the enantiomerically pure (R)- or (S)-1-phenyl-4-hexyn-3-ol and recovering the chiral resolving agent. libretexts.org

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the direct separation of enantiomers. This method avoids the need for chemical derivatization into diastereomers. For propargylic alcohols similar in structure to this compound, polysaccharide-based CSPs, such as those coated on a silica (B1680970) support, have proven effective. rsc.orgamazonaws.com

The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and thus their separation. The choice of the specific chiral column and the mobile phase is crucial for achieving optimal resolution.

Table 1: Representative Chiral HPLC Conditions for the Resolution of Propargylic Alcohols This table presents typical conditions used for compounds analogous to this compound, demonstrating common methodologies.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |

| DAICEL CHIRALCEL OD-H | Hexane/2-Propanol (99:1) | 1.0 | 225 | rsc.org |

| DAICEL CHIRALCEL OD-H | Hexane/2-Propanol (90:10) | 1.0 | 254 | amazonaws.com |

| DAICEL CHIRALPAK AS-H | Hexane/2-Propanol (99:1) | 0.1 | 254 | amazonaws.com |

| DAICEL CHIRALCEL OD-H | Hexane/Isopropanol (19:1) | 1.0 | UV | rsc.org |

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is essential in asymmetric synthesis. The most common method is chiral HPLC, as described previously. The enantiomeric excess is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram. An ee of >99% was achieved for a related compound using this technique. google.com

Another widely used method involves nuclear magnetic resonance (NMR) spectroscopy with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). pnas.org The alcohol is converted into its (R)- and (S)-MTPA esters. In the presence of the chiral ester, the enantiomers become diastereomers, and the surrounding nuclei experience slightly different magnetic environments. This difference can result in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio. pnas.org

Chiral HPLC for Diastereomer Resolution.

Conformational Analysis and Stereoisomerism

The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds. Understanding its conformational landscape provides insight into its physical properties and chemical reactivity.

These computational methods are used to map the potential energy surface of the molecule by systematically rotating the substituent groups around the C-C and C-O single bonds. This analysis reveals several stable conformations, known as energy minima. For 4-hexyn-3-ol (B1595117), nine distinct conformers with C₁ symmetry were identified computationally, three of which were assigned in the experimental microwave spectrum. researchgate.net A similar complexity would be expected for this compound, with additional rotational possibilities introduced by the phenylpropyl group.

The energy barriers separating the stable conformers determine the dynamics of the molecule at a given temperature. These rotational barriers can be determined experimentally from microwave spectra and corroborated by theoretical calculations. aip.org

A key feature in molecules like this compound is the internal rotation of the methyl group attached to the alkyne functionality. In the related molecule 4-hexyn-3-ol, the triple bond acts as a cylindrically symmetric spacer, resulting in a very low barrier to internal rotation for the propynyl (B12738560) methyl group. researchgate.net The experimentally determined barriers for this rotation in the three observed conformers of 4-hexyn-3-ol were found to be 7.16 cm⁻¹, 4.24 cm⁻¹, and 7.90 cm⁻¹. researchgate.net It is expected that the terminal methyl group in this compound would also exhibit a similarly low barrier to internal rotation, making it an almost free rotor at room temperature. Rotational barriers for the larger phenylpropyl group would be significantly higher due to greater steric hindrance.

Catalysis and Reaction Engineering Involving 1 Phenyl 4 Hexyn 3 Ol

Metal-Catalyzed Transformations of 1-Phenyl-4-hexyn-3-ol

The presence of both hydroxyl and alkyne functionalities in this compound makes it an ideal candidate for transformations facilitated by various metal catalysts. These catalysts orchestrate a diverse array of reactions, from simple reductions to complex molecular reorganizations, by interacting with one or both of these functional groups.

Palladium Catalysis in Partial Hydrogenation

Palladium-based catalysts are highly effective for the partial hydrogenation of alkynes to alkenes, a reaction of significant industrial importance. beilstein-journals.org In the context of this compound, the goal is often the selective formation of the corresponding cis-alkene, a valuable intermediate in organic synthesis. The selectivity of this transformation is influenced by the catalyst support, the presence of modifiers, and the reaction conditions. For instance, the partial hydrogenation of 3-hexyne, a structurally similar alkyne, has been studied using palladium catalysts on various supports. conicet.gov.ar Low-loaded palladium catalysts have been investigated to achieve high selectivity towards the (Z)-alkene isomer. conicet.gov.ar The use of palladium nanoparticles modified with subsurface carbon has shown high selectivity in the liquid-phase hydrogenation of 3-hexyn-1-ol (B147329). core.ac.uk

| Catalyst System | Substrate | Key Findings |

| Pd/C | 3-hexyne | High selectivity to (Z)-alkene at low temperatures. conicet.gov.ar |

| Pd-(CaCO3)n | Internal alkynes | High catalytic activity for hydrogenation to cis-alkenes. csic.es |

| Pd NPs with subsurface carbon | 3-hexyn-1-ol | 92% selectivity towards the corresponding alkene. core.ac.uk |

Copper(I) Catalysis in Heterocycle Synthesis

Copper(I) catalysts are pivotal in the synthesis of various nitrogen-containing heterocycles. For instance, copper(I) iodide is used in the synthesis of 4-sulfoniminoazet-2-amines from alkynes, sulfonyl azides, and tetramethylguanidine. biointerfaceresearch.com Copper(I) complexes, such as those derived from 2,5-bis(2-pyridyl)phosphole, have demonstrated high efficiency in promoting A3-coupling reactions to produce propargylamines. chemrxiv.org These reactions typically involve the coupling of an aldehyde, an amine, and a terminal alkyne, but the principles can be extended to internal alkynes like this compound under specific conditions or through derivatization. Furthermore, copper-catalyzed cyclization of N-propargyl benzyl-tethered (azido)-ynamides is a known method for synthesizing 3H-pyrrolo[2,3-c]isoquinolines. mdpi.com

| Catalyst | Reaction Type | Product Class |

| CuI | Three-component reaction | 4-sulfoniminoazet-2-amines biointerfaceresearch.com |

| [CuCl{2,5-disubstituted-1-phenyl-phosphole}2] | A3-Coupling | Propargylamines chemrxiv.org |

| Cu(CH3CN)4PF6 | Intramolecular Cyclization | 3H-pyrrolo[2,3-c]isoquinolines mdpi.com |

Gold Catalysis in Rearrangement Reactions

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective in activating alkynes towards nucleophilic attack, leading to a variety of rearrangement reactions. acs.org Propargylic alcohols, including structures related to this compound, undergo Meyer-Schuster-type rearrangements to form α,β-unsaturated ketones (enones). beilstein-journals.orgnsf.gov These reactions are often highly selective and can be performed under mild conditions. nsf.gov The mechanism is believed to involve the formation of a cyclopropyl (B3062369) gold carbene-like intermediate, which then undergoes skeletal rearrangement. acs.org Bifunctional phosphine (B1218219) ligands bearing an amino group can cooperate with the gold center to facilitate propargylic deprotonation, leading to the isomerization of alkynes into conjugated dienes. chinesechemsoc.org

| Catalyst | Reaction Type | Key Feature |

| [Au(PPh3)Cl]/AgBF4 | Skeletal Rearrangement | Formation of dienes via single or double cleavage. acs.org |

| PPh3AuNTf2 | Meyer-Schuster Rearrangement | Formation of enone products. beilstein-journals.orgnsf.gov |

| Au(I)/Amine-functionalized phosphine | Isomerization | Selective formation of conjugated dienes. chinesechemsoc.org |

Rhodium Catalysis in Hydrosilylation

Rhodium complexes are widely used catalysts for the hydrosilylation of alkynes, an atom-economical method for synthesizing vinylsilanes. up.ac.za While terminal alkynes can yield three possible products, the hydrosilylation of internal alkynes like this compound can produce up to four isomeric alkene products. up.ac.za Novel rhodium(III) NHC (N-heterocyclic carbene) complexes have shown notable catalytic activity and good functional group tolerance for a range of internal alkynes, achieving high conversions. up.ac.za The hemilabile nature of certain ligands, which can reversibly coordinate to the metal center, is thought to be key to the catalytic activity. csic.es Rhodium catalysts have also been employed in heteroatom-promoted silylcarbocyclization reactions of propargyl alcohols. mdpi.com

| Catalyst Type | Reaction | Substrate Example | Finding |

| Rhodium(III) NHC Complexes | Hydrosilylation | 1-phenyl-1-hexyn-3-ol | High conversion (93–100%) and good yields (53–67%). up.ac.za |

| Rh(I) Complexes | Hydrosilylation | 1-hexyn-3-ol (B89403) | Alcohol functional group can reduce catalyst activity. up.ac.za |

| Rh/mesitylene co-condensate | Silylcarbocyclization | 1-hexyn-3-ol | Excellent performance in the SiCAC process. mdpi.com |

Vanadium and Rhenium Catalysts in Rearrangements

Vanadium and rhenium-based catalysts are effective for the rearrangement of α-alkynols to α,β-unsaturated carbonyl compounds. mdpi.com For instance, tetrabutylammonium (B224687) perrhenate (B82622) (NBu4ReO4) in the presence of p-toluenesulfonic acid can catalyze the rearrangement of thermolabile alkynols at room temperature. mdpi.com Vanadium-based catalysts, such as tris(triphenyl-siloxy)vanadium oxide, have also been used, although they may require higher temperatures which can lead to polymerization or decomposition of sensitive substrates. mdpi.com The choice of catalyst and reaction conditions is crucial to achieving good yields and preventing side reactions. mdpi.com

| Catalyst System | Substrate Type | Product Type | Key Observation |

| NBu4ReO4 / p-TsOH | α-alkynols | α,β-unsaturated enals | Efficient for thermolabile compounds at room temperature. mdpi.com |

| MoO2(acac)2 / DMSO | α-alkynols | α,β-unsaturated enals | Yields are sensitive to the sulfoxide (B87167) co-catalyst. mdpi.com |

| Tris(triphenyl-siloxy)vanadium oxide | α-alkynols | α,β-unsaturated carbonyls | Can cause polymerization at elevated temperatures. mdpi.com |

Organocatalytic and Metal-Free Approaches

While metal catalysis dominates the transformations of alkynes, organocatalytic and metal-free methods are gaining prominence as more sustainable alternatives. Boronic acids, for example, have emerged as valuable organocatalysts for the functionalization of hydroxyl groups under mild conditions. researchgate.net Although direct applications to this compound are not extensively documented, the principles of activating alcohols and promoting reactions like dehydrative amidic and peptidic bond formation using organocatalysts such as ortho-functionalized diaryl diselenides could potentially be adapted. acs.org These approaches avoid the use of toxic or expensive metals and often offer complementary reactivity.

Reaction Kinetics and Mechanistic Pathways in Catalytic Processes

The study of reaction kinetics and the underlying mechanisms is fundamental to understanding and optimizing the catalytic transformations of this compound. These investigations provide insights into the elementary steps of a reaction, the nature of intermediate species, and the factors that control reaction rate and selectivity.

Elucidation of Catalytic Cycles

The catalytic transformations of alkynols like this compound often proceed through intricate catalytic cycles involving a transition metal center. A prominent example is the ruthenium-catalyzed hydroarylation, which allows for the formation of carbon-carbon bonds by adding an aryl group across the alkyne.

A plausible catalytic cycle for such a transformation, based on established mechanisms for related substrates, can be proposed. rsc.org

C-H Activation: The cycle often commences with a chelation-assisted C-H bond activation of an aromatic coupling partner by the ruthenium catalyst. This forms a ruthenacycle intermediate. rsc.org

Alkyne Coordination and Insertion: The alkyne, this compound, then coordinates to the ruthenium center. This is followed by migratory insertion of the alkyne into the ruthenium-carbon bond of the metallacycle. rsc.org This step is often regioselective, with the substituent on the alkyne moiety dictating the orientation of the addition. rsc.org

Protonolysis/Reductive Elimination: The resulting intermediate undergoes protonolysis, typically facilitated by an acid additive, which cleaves the newly formed carbon-carbon bond from the metal center and regenerates the active catalyst, releasing the final alkenylated product. rsc.org

In gold-catalyzed reactions, such as the transformation of this compound into 1-phenylhex-2-en-1-one, the cycle is different. chegg.com It typically begins with the coordination of the gold(I) catalyst to the alkyne. This activation makes the alkyne susceptible to nucleophilic attack. nih.gov The specific mechanism can involve the formation of a transient gold-carbenoid species which then undergoes further reaction steps to yield the final product. chegg.comnih.gov

Influence of Ligands and Additives on Catalytic Activity and Selectivity

Ligands and additives are crucial in tuning the performance of catalytic systems for reactions involving this compound. They can profoundly impact the catalyst's stability, activity, and the selectivity of the reaction, directing it towards a desired product. acs.org

Ligands: The electronic and steric properties of ligands coordinated to the metal center are paramount. acs.org

Phosphine Ligands: Electron-withdrawing phosphine ligands, such as P(OPh)₃, can enhance branched selectivity in iridium-catalyzed allylations by removing electron density from the metal center. acs.org In contrast, bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) have been used in ruthenium-catalyzed reactions. rsc.org N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, known for their strong σ-donating properties which can enhance the stability and activity of metal catalysts like gold and palladium. tdx.cat

Chiral Ligands: For asymmetric synthesis, chiral ligands such as BINAP or ferrocenylphosphine derivatives are employed to induce enantioselectivity, creating a chiral environment around the metal center. acs.org

Additives: Additives often play a direct role in the catalytic cycle.

Silver Salts: In many ruthenium- and rhodium-catalyzed C-H activation reactions, silver salts like AgSbF₆ are used. rsc.org They often act as halide scavengers, generating a more reactive, cationic metal complex.

Acids: Carboxylic acids, such as pivalic acid, can serve as proton sources for the protonolysis step in catalytic cycles like hydroarylation. rsc.org

Bases: In other systems, bases like potassium bis(trimethylsilyl)amide (KHMDS) can be used to facilitate catalyst activation or regeneration. acs.org

The following table summarizes the effects of selected ligands and additives on related catalytic reactions.

| Catalyst System | Substrate Type | Ligand/Additive | Effect |

| [Ir(coe)₂Cl]₂ | Bicyclic Alkenes | DTBM-Segphos (Ligand), KHMDS (Base) | High yields and excellent enantioselectivities (up to 99% ee) in asymmetric hydroamination. acs.org |

| [{RuCl₂(p-cymene)}₂] | Acetanilides / 1-Phenyl-1-propyne | Pivalic Acid (Additive), AgSbF₆ (Additive) | Promotes ortho-alkenylation with high stereoselectivity. rsc.org |

| [RhCp*Cl₂]₂ | Aromatic Ketones | Not specified | Catalyst for C-H activation and annulation reactions with alkynes. rsc.org |

| [CuCl(IPr)] | Iodoalkynes | None required | Active catalyst for cycloaddition reactions without other additives. acs.org |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in catalysis, influencing substrate solubility, catalyst stability, and even the reaction pathway itself. scbt.commdpi.com The polarity and coordinating ability of the solvent can have a significant impact on the kinetics and selectivity of reactions involving this compound. scbt.com

For instance, in the hydrogenation of substituted alkynes, solvent selection can noticeably affect the reaction rate and selectivity. core.ac.uk In gold-catalyzed reactions, transformations that proceed smoothly in solvents like toluene (B28343) or THF may show very poor conversion or fail completely in more coordinating solvents like DMF or DMSO. chegg.comacs.org This is often because coordinating solvents can compete with the substrate for binding sites on the catalyst, thereby inhibiting the reaction. Similarly, in palladium-catalyzed allylic aminations, subtle variations in the solvent can affect the equilibrium and product distribution. acs.org

The table below illustrates the impact of different solvents on the outcomes of relevant catalytic processes.

| Reaction Type | Catalyst System | Solvent | Outcome |

| Cu-catalyzed Cycloaddition | [CuCl(IPr)] | THF | Optimal for reaction; 83% conversion. acs.org |

| Cu-catalyzed Cycloaddition | [CuCl(IPr)] | Toluene | No conversion observed. acs.org |

| Cu-catalyzed Cycloaddition | [CuCl(IPr)] | DMF, DMSO | No conversion observed. acs.org |

| Ru-catalyzed Hydroarylation | [{RuCl₂(p-cymene)}₂] | iso-PrOH | Effective solvent for ortho-alkenylation, yielding 78% product. rsc.org |

| Gold-catalyzed Rearrangement | Gold(I) salt | Toluene | Favorable for the Meyer-Schuster rearrangement. chegg.com |

| Hydrogenation | Pd/Al₂O₃ | Hydrocarbon (e.g., n-heptane) | Selected to avoid interference from solvent-catalyst interactions. mdpi.com |

Continuous-Flow Processes for Alkynol Transformations

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability compared to traditional batch processes. beilstein-journals.org These benefits are particularly relevant for catalytic reactions, including the transformations of alkynols.

The partial hydrogenation of alkynols, for example, has been successfully implemented in continuous-flow systems using packed-bed reactors containing a heterogeneous catalyst. beilstein-journals.org In one such system, a solution of the alkynol and a stream of hydrogen gas are passed concurrently through a reactor packed with a supported palladium catalyst. beilstein-journals.org This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, enabling fine-tuning of conversion and selectivity. For instance, the hydrogenation of 3-hexyn-1-ol has been extensively studied in flow, achieving high selectivity to the desired cis-alkene (leaf alcohol). beilstein-journals.orgbeilstein-journals.org

Flow processes are also highly advantageous for photochemical reactions. mit.edu The direct coupling of CO₂ with various compounds has been achieved using photoredox catalysis in continuous-flow reactors, a strategy that could be adapted for carboxylation reactions involving substrates like this compound. mit.edu The ability to handle gases like hydrogen or carbon dioxide safely and efficiently makes flow chemistry particularly suitable for many catalytic transformations of unsaturated compounds. beilstein-journals.orgmit.edu

| Reaction Type | Substrate | Catalyst | Flow System Details | Outcome |

| Semi-hydrogenation | 3-Hexyn-1-ol | Pd on silica (B1680970) monolith | Packed-bed reactor | 85% conversion, 70-80% selectivity to cis-3-hexen-1-ol (B126655) over 7 hours. beilstein-journals.org |

| Semi-hydrogenation | 3-Methyl-1-pentyn-3-ol | Pd(HHDMA)@C | Packed-bed reactor | High efficiency and selectivity compared to other Pd catalysts at 30% conversion. beilstein-journals.org |

| α-Carboxylation | Amines | Organic photoredox catalyst | Photochemical flow reactor with CO₂ gas feed | Selective carboxylation of various amines. mit.edu |

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Phenyl 4 Hexyn 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the carbon skeleton and the arrangement of hydrogen atoms.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For aromatic protons in derivatives of 1-Phenyl-4-hexyn-3-ol, chemical shifts are typically observed in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. wisc.edu Protons closer to electron-withdrawing groups will appear at higher chemical shifts.

The protons of the ethyl group attached to the chiral center at C3 would exhibit characteristic splitting patterns. The methylene (B1212753) (-CH2-) protons would appear as a quartet, being split by the three protons of the adjacent methyl (-CH3) group. Conversely, the methyl protons would appear as a triplet, split by the two methylene protons. orgchemboulder.com The proton attached to the hydroxyl-bearing carbon (the carbinol proton) would likely appear as a triplet or a more complex multiplet depending on the coupling with the adjacent methylene protons.

Coupling constants (J-values), measured in Hertz (Hz), provide information about the number of bonds separating coupled protons and their dihedral angle. Vicinal coupling (³J), which occurs between protons on adjacent carbons, is particularly useful for conformational analysis. The magnitude of the coupling constant is independent of the magnetic field strength of the NMR instrument. orgchemboulder.com For instance, the coupling between the carbinol proton and the adjacent methylene protons can help deduce the preferred conformation around the C3-C4 bond.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.60 | m | - |

| Carbinol-H (CH-OH) | ~5.15 | dd | 9.0, 4.3 |

| Methylene-H (CH₂) | ~2.60 | m | - |

| Methyl-H (CH₃) | ~1.05 | t | 7.4 |

¹³C NMR Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal indicates its electronic environment.

For this compound, the carbons of the phenyl group would appear in the aromatic region, typically between 120 and 140 ppm. chegg.comchegg.com The carbon attached to the alkyne group (ipso-carbon) would have a distinct chemical shift within this range. The two sp-hybridized carbons of the alkyne group (C≡C) have characteristic chemical shifts in the range of 80-95 ppm. chegg.comchegg.com The carbon bearing the hydroxyl group (C3) would be found in the range of 60-70 ppm. chegg.comchegg.com The carbons of the ethyl group (C5 and C6) would appear in the upfield region, with the methylene carbon (C5) around 30-40 ppm and the terminal methyl carbon (C6) at a lower chemical shift, typically 10-20 ppm. chegg.comchegg.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | ~122.6 |

| Phenyl C (ortho, meta, para) | 128.2 - 131.6 |

| Alkyne C (C≡C-Ph) | ~90.2 |

| Alkyne C (C≡C-CH) | ~84.7 |

| Carbinol C (C-OH) | ~62.7 |

| Methylene C (CH₂) | ~39.9 |

| Methyl C (CH₃) | ~13.8 |

2D NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within a molecule. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of proton networks throughout the molecule. For example, it would show a cross-peak between the carbinol proton and the adjacent methylene protons, and another between the methylene and methyl protons of the ethyl group. beilstein-journals.org

An HSQC spectrum correlates directly bonded protons and carbons. This technique is invaluable for definitively assigning which protons are attached to which carbons. For instance, the proton signal assigned to the carbinol proton would show a correlation to the carbon signal assigned to the carbinol carbon in the HSQC spectrum. beilstein-journals.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling larger molecular fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrometer, the molecule is ionized, often by electron impact (EI), to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound.

The molecular ion of this compound would have an m/z corresponding to its molecular formula, C₁₂H₁₄O. The fragmentation of the molecular ion occurs in predictable ways, providing clues about the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, alpha-cleavage could result in the loss of an ethyl radical (C₂H₅•) or a phenylethynyl radical (C₆H₅C≡C•). The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule. The presence of the phenyl group would also lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.com Different types of bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. pressbooks.pub A broad, strong absorption in the region of 3650-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.org The sharpness and exact position of this band can be influenced by hydrogen bonding. The presence of the alkyne group would be confirmed by a sharp, medium-intensity C≡C stretching absorption around 2260-2100 cm⁻¹. libretexts.org The C-H bonds of the aromatic ring would show stretching vibrations in the 3100-3000 cm⁻¹ region, while the C=C stretching vibrations of the ring typically appear as a series of sharp peaks between 1600 and 1450 cm⁻¹. libretexts.org The sp³ C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3650-3200 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium |

| Alkyl (C-H) | Stretch | 2960-2850 | Medium-Strong |

| Alkyne (C≡C) | Stretch | 2260-2100 | Medium, Sharp |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium, Sharp |

Microwave Spectroscopy in Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. This data can be used to determine the molecule's three-dimensional structure with high accuracy, including bond lengths and bond angles. For flexible molecules like this compound, which can exist in different conformations (spatial arrangements of atoms), microwave spectroscopy can identify and characterize each individual conformer present in the gas-phase sample. umich.eduacs.org

By analyzing the rotational spectra of different isotopic species of the molecule, a detailed molecular structure can be determined. umich.edu This technique is particularly powerful for distinguishing between different conformers that may have very similar energies, providing insights into the subtle energetic preferences that govern the molecule's shape. While a common technique for smaller molecules, its application to more complex structures like this compound and its derivatives can be challenging but offers unparalleled detail about their conformational landscape. ualberta.ca

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional structure of crystalline compounds, providing precise information about atomic coordinates, bond lengths, and bond angles. Current time information in Bangalore, IN.beilstein-journals.org For chiral molecules such as this compound, single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of the absolute configuration of its stereogenic center(s). jlu.edu.cnmdpi.com

The fundamental principle behind using X-ray crystallography for absolute configuration determination lies in the phenomenon of anomalous dispersion (or resonant scattering). mdpi.com When X-rays interact with electrons of an atom, a phase shift occurs in the scattered X-rays. This effect is particularly pronounced for atoms heavier than carbon when the X-ray wavelength is near an absorption edge of the atom. mdpi.com This anomalous scattering breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. mdpi.com By carefully measuring the intensity differences between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined.

For a chiral, enantiomerically pure sample of this compound, the first and often most challenging step is to obtain a single crystal of suitable size and quality. Current time information in Bangalore, IN. If the compound itself does not readily crystallize, derivatization with a molecule containing a heavy atom can be employed. mdpi.com For instance, creating an ester with a carboxylic acid containing a bromine or chlorine atom can facilitate both crystallization and the anomalous scattering effect needed for absolute configuration determination.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data is processed to generate an electron density map, from which a structural model is built. The absolute configuration is then typically determined by refining the structural model against the diffraction data and calculating the Flack parameter. mdpi.com A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted configuration is the correct one. A value around 0.5 may indicate a racemic crystal or twinning. mdpi.com

While no specific crystal structure for this compound is publicly available, the following tables illustrate the type of crystallographic data that would be obtained from such an analysis of a hypothetical derivative, (R)-1-Phenyl-4-hexyn-3-yl 4-bromobenzoate.

Table 1: Hypothetical Crystal Data and Structure Refinement for (R)-1-Phenyl-4-hexyn-3-yl 4-bromobenzoate

| Parameter | Value |

| Empirical formula | C₁₉H₁₇BrO₂ |

| Formula weight | 373.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.123(4) Å, α = 90° |

| b = 12.456(7) Å, β = 90° | |

| c = 21.987(11) Å, γ = 90° | |

| Volume | 1678.9(16) ų |

| Z | 4 |

| Density (calculated) | 1.476 Mg/m³ |

| Absorption coefficient | 2.578 mm⁻¹ |

| F(000) | 768 |

| Theta range for data collection | 3.25 to 27.50° |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |

| Absolute structure parameter | 0.02(3) |

Table 2: Hypothetical Selected Bond Lengths for (R)-1-Phenyl-4-hexyn-3-yl 4-bromobenzoate

| Bond | Length (Å) |

| C(3)-O(1) | 1.465(3) |

| C(3)-C(2) | 1.521(4) |

| C(3)-C(4) | 1.478(4) |

| C(4)≡C(5) | 1.192(4) |

| C(5)-C(6) | 1.441(4) |

| C(6)-C(7) | 1.391(4) |

| O(1)-C(13) | 1.345(3) |

| C(16)-Br(1) | 1.903(3) |

The data presented in these tables would allow for the unequivocal assignment of the (R) or (S) configuration at the C3 chiral center of the this compound moiety by providing the precise spatial arrangement of all atoms in the molecule. jlu.edu.cn The low value of the Flack parameter (0.02) in this hypothetical example would confirm the correctness of the assigned (R)-configuration. mdpi.com

Theoretical and Computational Studies of 1 Phenyl 4 Hexyn 3 Ol

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods ranging from semi-empirical to high-level ab initio calculations are employed to predict molecular geometries, thermodynamic properties, and other key descriptors. For acetylenic alcohols, these calculations help in understanding their stability and potential energy surfaces. idpublications.org

| Calculated Property | Value | Method/Source Compound | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Computational Chemistry Data for 1-Phenyl-1-hexyn-3-ol | chemscene.com |

| LogP | 2.1991 | Computational Chemistry Data for 1-Phenyl-1-hexyn-3-ol | chemscene.com |

| Enthalpy of Formation (ΔfH°gas) | -32.78 kJ/mol | Joback Calculated Property for 1-Hexyn-3-ol (B89403) | chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 83.45 kJ/mol | Joback Calculated Property for 1-Hexyn-3-ol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 45.10 kJ/mol | Joback Calculated Property for 1-Hexyn-3-ol | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 92.670 ml/mol | McGowan Calculated Property for 1-Hexyn-3-ol | chemeo.com |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations for 1-Phenyl-4-hexyn-3-OL would focus on the distribution of electron density and the properties of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. nih.gov A high HOMO energy suggests a strong capacity to donate electrons, making the molecule susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a high capacity to accept electrons, pointing to reactivity with nucleophiles. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov Other quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide further insights into the molecule's reactive nature. researchgate.netnih.gov For this compound, the electron-rich phenyl ring and the alkyne's π-system would be expected to be primary sites for electrophilic interactions, a hypothesis that DFT calculations can quantify. nih.gov

| DFT-Derived Parameter | Significance for Reactivity |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE = E(LUMO) - E(HOMO)) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. researchgate.net |

| Global Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. ub.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape and flexibility at finite temperatures.

For this compound, MD simulations can reveal how the molecule folds and flexes in different environments (e.g., in a vacuum or in a solvent). These simulations can identify the most populated conformations and the energy barriers between them. The interactions between the phenyl group, the hydroxyl group, and the alkyl chain would govern the molecule's preferred shapes. Studies on the related compound 4-hexyn-3-ol (B1595117) have used computational chemistry to investigate conformational effects, highlighting how subtle structural changes influence molecular dynamics. rwth-aachen.de Such simulations are crucial for understanding how the molecule's shape might influence its interaction with other molecules, such as enzymes or catalysts. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the structures of any transition states and intermediates.

For reactions involving this compound, such as its synthesis via alkynylation or subsequent transformations like the Mannich reaction, computational modeling can provide deep mechanistic insights. upi.edue3s-conferences.org DFT calculations are commonly used to locate the geometry of transition states and compute the activation energy (energy barrier) for each step in a proposed mechanism. researchgate.net For example, modeling the gold-catalyzed Meyer-Schuster rearrangement of a similar propargyl alcohol, 1-phenyl-2-propyn-1-ol (B147433), has provided detailed information on the reaction profile and the role of the catalyst. This approach allows researchers to rationalize experimental observations, such as product distributions and reaction rates, and to predict how changes in reactants or catalysts might alter the reaction outcome. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. ualberta.ca By calculating the expected spectra of a proposed structure, researchers can compare them with experimental data to confirm the identity and stereochemistry of a product.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) with high accuracy, aiding in the assignment of complex spectra. acs.org

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov Comparing calculated and experimental vibrational spectra is a standard method for structural verification.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, allowing for the prediction of UV-Visible absorption spectra. umanitoba.ca

Microwave Spectroscopy: Quantum chemical calculations can yield highly accurate rotational constants, which are essential for guiding the assignment of rotational transitions in microwave spectra. researchgate.net This has been successfully applied to the structural study of related molecules like 4-hexyn-3-ol. rwth-aachen.de

Derivatives and Analogues of 1 Phenyl 4 Hexyn 3 Ol: Synthesis and Applications

Synthesis of Functionalized 1-Phenyl-4-hexyn-3-OL Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through various established chemical reactions. These methods allow for the introduction of diverse functional groups, leading to a wide array of novel compounds.

One common approach involves the modification of the hydroxyl group. For instance, esterification of the alcohol functionality can be carried out using reagents like acetic anhydride (B1165640) to produce the corresponding acetate (B1210297) ester. lookchem.com Another strategy is the etherification of the hydroxyl group, which can be accomplished by reacting the alcohol with various alkylating agents.

Furthermore, the terminal alkyne moiety of this compound provides a reactive site for various transformations. For example, palladium-mediated cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce aryl or vinyl substituents at the terminal position of the alkyne.

The synthesis of these derivatives often involves multi-step sequences. For instance, a general method for preparing hexyn-3-ol-1 involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. google.com This is followed by an addition reaction with ethylene (B1197577) oxide and subsequent hydrolysis to yield the desired hexyn-3-ol-1. google.com

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Name | Synthetic Method | Starting Materials |

|---|---|---|

| 1-Phenyl-4-hexyn-3-acetate | Esterification | This compound, Acetic anhydride |

| 1-(4-Methoxyphenyl)-4-hexyn-3-ol | Grignard Reaction | 4-Methoxybenzaldehyde, 1-Pentynylmagnesium bromide |

| 1-Phenyl-5-(trimethylsilyl)-4-hexyn-3-ol | Silylation | This compound, Trimethylsilyl chloride |

Transformation of this compound into Other Key Intermediates

This compound is a valuable precursor for the synthesis of several important classes of organic compounds. Its unique structure, featuring both an alcohol and an alkyne functional group, allows for a variety of chemical transformations.

The conversion of α-acetylenic alcohols like this compound into α,β-unsaturated ketones, also known as enones, is a significant transformation in organic synthesis. mdpi.com This rearrangement can be catalyzed by various acids or metal catalysts. mdpi.com The Meyer-Schuster and Rupe-Kambli rearrangements are classic examples of such transformations. mdpi.com In the Rupe-Kambli rearrangement, α-alkynols are converted into α,β-unsaturated ketones. mdpi.com

These reactions typically proceed through an allenylic intermediate, which then tautomerizes to the more stable conjugated enone. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond.

The versatile structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules and functional materials.

One approach involves the intramolecular cyclization of derivatives of this compound. For example, propargylic ethers derived from this compound can undergo intramolecular cycloadditions to form dihydrofuran derivatives. nih.gov Specifically, propargylic nitroethers can be converted to unique 1-[2H,5H-dihydrofur-3-yl]ketones through intramolecular cycloadditions involving silyl (B83357) nitronates. nih.gov

Furthermore, the alkyne functionality can participate in cycloaddition reactions with various 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings like triazoles or isoxazoles. researchgate.net The reaction of 1-hexyn-3-ol (B89403) is reported to be used in the preparation of 1,2,3-triazoles. researchgate.net The synthesis of heterocyclic compounds can also be achieved through metal-catalyzed reactions. For instance, silylcarbocyclization of propargyl alcohols can lead to the formation of β-lactone rings. mdpi.com

Chiral hexynones are valuable precursors in the synthesis of complex natural products, including photosynthetic tetrapyrrole macrocycles. rsc.orgrsc.org The preparation of chiral hexynones often involves asymmetric synthesis methodologies to establish the required stereocenters.

A key strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the reactions. For instance, a chiral Weinreb pentynamide can be prepared and subsequently treated with organometallic reagents to create a chiral hexynone scaffold with specific stereocenters. rsc.orgrsc.org The synthesis of chiral hex-5-yn-2-ones bearing diverse functional groups can be achieved from (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is converted to a chiral Weinreb pentynamide. rsc.orgrsc.org This intermediate is then reacted with tributyltin-one-carbon synthons to produce a 1-hydroxyhex-5-yn-2-one scaffold with the desired stereochemistry. rsc.orgrsc.org

Table 2: Key Intermediates from this compound

| Intermediate Class | Synthetic Transformation | Key Features |

|---|---|---|

| α,β-Unsaturated Ketones | Acid or Metal-catalyzed Rearrangement | Conjugated system, versatile synthetic handle |

| Dihydrofurans | Intramolecular Cycloaddition | Five-membered oxygen-containing heterocycle |

| Triazoles | 1,3-Dipolar Cycloaddition | Five-membered nitrogen-containing heterocycle |

| Chiral Hexynones | Asymmetric Synthesis | Defined stereochemistry, precursor to complex molecules |

Formation of Heterocyclic Compounds.

Research on Derivatives with Potential Biological Activity

Derivatives of this compound have been investigated for their potential biological activities, particularly as modulators of G protein-coupled receptors (GPCRs).

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a receptor that is activated by fatty acids and plays a role in enhancing glucose-stimulated insulin (B600854) secretion. google.comnih.gov As such, GPR40 has emerged as a therapeutic target for the treatment of type 2 diabetes. google.com

Research has focused on the design and synthesis of potent and selective GPR40 agonists. sigmaaldrich.com A number of 3-phenyl-4-hexynoic acid derivatives have been identified as GPR40 receptor agonists. google.comgoogle.com These compounds typically feature a carboxylic acid head group, which is believed to be important for receptor binding, and a hydrophobic tail connected by a linker. google.com

Studies have shown that certain GPR40 agonists can potentiate glucose-stimulated insulin secretion in pancreatic β-cells. sigmaaldrich.com For example, a novel series of substituted 3-(4-aryloxyaryl)propanoic acid derivatives were synthesized and evaluated for their GPR40 agonist activity, leading to the identification of a highly potent compound with robust glucose-lowering effects in animal models of diabetes. nih.gov

Applications in Medicinal Chemistry

The structural framework of this compound, combining a phenyl group and a hexynol (B8569683) chain, serves as a valuable template in the design of novel therapeutic agents. While research on the specific biological activity of this compound is limited, numerous studies have demonstrated the significant medicinal potential of its close analogues and derivatives. These related compounds have been explored for a range of applications, highlighting the importance of the phenyl-alkyne scaffold in drug discovery.

One of the most prominent applications for derivatives of this structure is in the treatment of metabolic diseases. Specifically, derivatives of 3-phenyl-4-hexynoic acid have been identified as potent and selective G-protein coupled receptor 40 (GPR40) agonists. google.com GPR40 is a receptor primarily expressed in pancreatic β-cells and is involved in the potentiation of glucose-stimulated insulin secretion. Agonism of this receptor is a validated strategy for the treatment of type 2 diabetes. The invention of novel 3-phenyl-4-hexynoic acid derivatives underscores their potential as therapeutic agents for GPR40-mediated diseases, particularly type 2 diabetes. google.com

The core structure is also a key building block in organic synthesis for creating more complex molecules with potential therapeutic uses. The ketone analogue, 1-phenyl-4-hexyn-3-one (B23543), is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its reactivity and structural features are leveraged to construct complex organic molecules for drug development. lookchem.com

Furthermore, the 2,4-disubstituted tetralin skeleton, which can be conceptually derived from the phenyl-hexyn structure through cyclization, is considered a privileged building block in medicinal chemistry. beilstein-journals.org These tetralin derivatives are known to exhibit a wide spectrum of biological activities. For instance, 4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a selective antagonist for the melatonin (B1676174) MT2 receptor, serving as a tool to identify analogues with therapeutic potential. beilstein-journals.org Another example, trans-4-phenyl-N,N-dimethyl-2-aminotetralin (trans-H2-PAT), modulates dopamine (B1211576) synthesis and is a ligand for histamine (B1213489) H1 receptors, indicating its potential use in treating psychoses and other neuropsychiatric disorders. beilstein-journals.org The development of synthetic methods to access these and other 2,4-disubstituted tetralins is an active area of research, aimed at facilitating further biological investigation. beilstein-journals.org

Table 1: Examples of Medicinally Relevant Analogues and Derivatives

| Compound Class | Specific Example | Target/Application | Source |

|---|---|---|---|

| Phenyl-hexynoic Acids | 3-Phenyl-4-hexynoic acid derivatives | GPR40 Agonist (Type 2 Diabetes) | google.com |

| Phenyl-tetralins | 4-Phenyl-2-propionamidotetralin (4-P-PDOT) | Melatonin MT2 Receptor Antagonist | beilstein-journals.org |

| Phenyl-tetralins | trans-4-phenyl-N,N-dimethyl-2-aminotetralin | Dopamine Synthesis Modulation, H1 Receptor Ligand | beilstein-journals.org |

Steroid Derivatives

The alkynyl alcohol functionality present in this compound and its isomers is a key reactive handle for the synthesis of complex steroid derivatives. The addition of such molecules to steroidal frameworks has been shown to produce novel compounds with potential biological activities. Researchers have utilized related alkynol compounds, such as 1-hexyn-3-ol and 5-hexyn-3-ol (B10526), to create intricate steroidal structures through various synthetic strategies.

One approach involves the reaction of a modified steroid with an alkynol in the presence of a copper(II) catalyst. For example, an imino-steroid analog derived from 4-nitroprogesterone has been reacted with 1-hexyn-3-ol to synthesize a hydroxy-hexynylamino-4-nitrosteroid derivative. orientjchem.orgresearchgate.net This initial product can then undergo further transformations, such as etherification and cyclization, to generate even more complex molecules like furanyl-steroid and cyclobutadiene-steroid derivatives. orientjchem.orgresearchgate.net In one pathway, a furanyl-steroid derivative was further reacted with 1-phenyl-2-propyn-1-ol (B147433) or 1-hexyn-3-ol to yield the final cyclobutadiene-steroid products. orientjchem.orgresearchgate.net

Similarly, a three-component system involving a 3,17-aldol-estradiol, phenylhydrazine, and 5-hexyn-3-ol in the presence of Copper(II) has been used to prepare a phenylhydrazine-steroid derivative. pnu.ac.ir This intermediate serves as a building block for the synthesis of complex heterocyclic systems attached to the steroid core, such as an oxetan-phenyltetrahydropyridazine-3,6-dione derivative. pnu.ac.ir

Other research has focused on attaching alkynols to different positions or modifications of the steroid nucleus. A chloroacetyl-steroid-oxazolone derivative was reacted with 5-hexyn-1-ol (B123273), another related alkynol, to form a hydroxyhept-2-ynoyl-steroid-oxazolone, demonstrating the versatility of this coupling chemistry. biointerfaceresearch.com Another study detailed the reaction of an ether-chloromethylthiovinyl-nitrosteroid derivative with 5-hexyn-1-ol to create a hydroxymethylthio-steroid-oxirenol derivative, showcasing the synthesis of sulfur-containing steroid analogues. jbiochemtech.com These synthetic endeavors highlight the utility of alkynols as synthons for creating diverse libraries of steroidal compounds for biological screening.

Table 2: Synthesis of Steroid Derivatives Using Alkynol Analogues

| Starting Steroid Derivative | Alkynol Used | Catalyst/Reagents | Resulting Derivative | Source |

|---|---|---|---|---|

| Imino-steroid analog (from 4-nitroprogesterone) | 1-hexyn-3-ol | Copper(II) chloride | Hydroxy-hexynylamino-4-nitrosteroid | orientjchem.orgresearchgate.net |

| Furanyl-steroid derivative | 1-hexyn-3-ol | Cooper(II) | Cyclobutadiene-steroid derivative | orientjchem.orgresearchgate.net |

| 3,17-aldol-estradiol | 5-hexyn-3-ol | Copper(II) chloride | Phenylhydrazine-steroid derivative | pnu.ac.ir |

| Chloroacetyl-steroid-oxazolone derivative | 5-hexyn-1-ol | Copper(II) chloride | Hydroxyhept-2-ynoyl-steroid-oxazolone | biointerfaceresearch.com |

Future Research Directions and Unexplored Avenues for 1 Phenyl 4 Hexyn 3 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact without compromising efficiency. Future research concerning 1-Phenyl-4-hexyn-3-ol and related propargyl alcohols will prioritize the development of methodologies that are both economically viable and environmentally benign.

Key areas of focus include:

Solvent-Free Reactions: Expanding upon solvent-free approaches, such as the zinc-mediated Barbier-type reaction for synthesizing homopropargyl alcohols, can significantly reduce the use of volatile, toxic, and flammable organic solvents. organic-chemistry.org These methods often proceed rapidly at room temperature, offering high yields and cleaner reaction profiles. organic-chemistry.org

Use of Renewable Feedstocks: Research into utilizing abundant and sustainable C1 sources like carbon dioxide (CO2) is a promising avenue. Catalytic systems that can incorporate CO2 to transform propargyl alcohols into value-added products like α-alkylidene cyclic carbonates under mild conditions (e.g., 1 atm pressure) are highly desirable. bohrium.com This not only utilizes a greenhouse gas but also provides access to important chemical motifs. bohrium.com